3-Quinoxalin-2-ylprop-2-enoic acid
CAS No.:
Cat. No.: VC13604815
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8N2O2 |
---|---|
Molecular Weight | 200.19 g/mol |
IUPAC Name | 3-quinoxalin-2-ylprop-2-enoic acid |
Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15) |
Standard InChI Key | QJNZVVWLYVQBPQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Quinoxalin-2-ylprop-2-enoic acid (IUPAC: (E)-3-(quinoxalin-2-yl)prop-2-enoic acid) is a planar heterocyclic compound with the following attributes :
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 200.19 g/mol |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |
CAS Registry Number | 1593-24-4 |
Synonymous Names | 2-Quinoxalineacrylic acid, CHEMBL1443850 |
The E-configuration of the α,β-unsaturated carboxylic acid moiety is critical for its electronic and steric interactions in biological systems .
Structural Analysis
The quinoxaline core consists of a benzene ring fused to a pyrazine ring, providing π-conjugation that enhances binding to aromatic residues in enzymes . The propenoic acid group introduces polarity and hydrogen-bonding capacity, facilitating interactions with targets like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .
Synthesis and Physicochemical Properties
Synthetic Routes
While direct synthesis protocols for 3-quinoxalin-2-ylprop-2-enoic acid are sparsely documented, analogous methods for quinoxaline derivatives suggest feasible pathways:
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Knoevenagel Condensation:
Quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid . -
Cross-Coupling Reactions:
Palladium-catalyzed coupling between quinoxaline-2-boronic acid and acrylic acid derivatives .
Physicochemical Data
Key properties from experimental and computational studies include :
Parameter | Value |
---|---|
LogP (octanol-water) | 1.71 (XLOGP3) |
Solubility (Water) | 0.722 mg/mL (Ali model) |
Topological Polar Surface Area | 70.4 Ų |
Hydrogen Bond Donors/Acceptors | 1/3 |
The compound exhibits moderate lipophilicity and high gastrointestinal absorption potential, favoring oral bioavailability .
Parameter | Prediction |
---|---|
Caco-2 Permeability | High |
BBB Penetration | Moderate |
Hepatotoxicity | Low Risk |
CYP Inhibition | CYP1A2 inhibitor (potential) |
These profiles suggest manageable toxicity with appropriate handling .
Future Directions and Challenges
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Target Validation: Direct studies on 3-quinoxalin-2-ylprop-2-enoic acid’s interaction with COX-2, LDHA, and PI3K pathways are needed.
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Synthetic Optimization: Improving yield and scalability via green chemistry approaches.
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In Vivo Testing: Assessing pharmacokinetics and efficacy in animal models of cancer and infection.
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